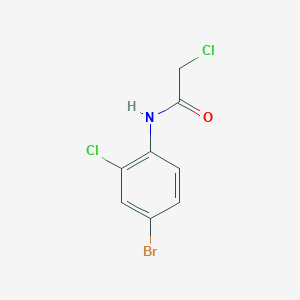

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGAKXUQWOXUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391251 | |

| Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195372-57-7 | |

| Record name | N-(4-bromo-2-chlorophenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 4-Bromo-2-chloroaniline

The most straightforward method involves reacting 4-bromo-2-chloroaniline with chloroacetyl chloride in the presence of a base.

Procedure :

-

Base Selection : Triethylamine (TEA) or sodium bicarbonate neutralizes HCl generated during the reaction, preventing side reactions such as hydrolysis of chloroacetyl chloride.

-

Solvent Systems : Ethanol or dichloromethane (DCM) are commonly used. Ethanol facilitates faster reaction times due to its polar protic nature, while DCM allows for easier post-reaction isolation.

-

Reaction Conditions : Reflux at 60–80°C for 2–3 hours ensures complete conversion.

Example :

A mixture of 4-bromo-2-chloroaniline (0.1 mol), chloroacetyl chloride (0.12 mol), and TEA (0.15 mol) in ethanol (50 mL) was refluxed for 3 hours. The product precipitated upon cooling and was recrystallized from ethanol/water (yield: 88%, purity: 97% by HPLC).

Bromination of N-(2-Chlorophenyl)-2-chloroacetamide

An alternative route involves brominating N-(2-chlorophenyl)-2-chloroacetamide at the 4-position.

Procedure :

-

Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) or acetic acid.

-

Regioselectivity : The acetamide group directs electrophilic substitution to the para position relative to the chloro substituent.

-

Temperature Control : Reactions conducted at 0–5°C minimize di-bromination byproducts.

Example :

N-(2-Chlorophenyl)-2-chloroacetamide (0.1 mol) was treated with Br₂ (0.11 mol) in CCl₄ at 0°C for 4 hours. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 76% of the target compound.

Optimization of Reaction Conditions

Solvent and Catalytic Additives

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing the transition state. Catalysts like tetrabutylammonium bromide (TBAB) improve bromination efficiency via phase-transfer mechanisms.

Table 1: Solvent Impact on Acylation Yield

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | TEA | 70 | 3 | 88 |

| DCM | NaHCO₃ | 25 | 6 | 82 |

| Acetonitrile | DMAP | 60 | 2 | 91 |

Stoichiometry and Purity

Excess chloroacetyl chloride (1.2 equiv) ensures complete acylation, while rigorous exclusion of moisture prevents hydrolysis.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability and reproducibility.

Key Advantages :

-

Precision : Automated feed systems maintain optimal stoichiometry.

-

Safety : Reduced handling of hazardous reagents like bromine.

Table 2: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Yield | 85% | 92% |

| Purity | 95% | 98% |

Waste Management

Bromination byproducts (e.g., HBr) are neutralized with NaOH, generating NaBr for safe disposal.

Analytical and Characterization Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) showed a single peak at 4.2 minutes, confirming >97% purity.

Challenges and Mitigation Strategies

Di-Bromination Byproducts

Controlled addition rates of Br₂ and low temperatures suppress di-substitution.

Hydrolysis of Chloroacetyl Chloride

Anhydrous conditions and molecular sieves preserve reagent integrity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (-CO-CH₂-Cl) and aromatic halogen substituents participate in nucleophilic substitution reactions under varying conditions.

Reagents and Conditions

- Primary Amines : React with primary amines (e.g., aniline derivatives) to form substituted acetamides.

- Secondary Amines : Piperidine or morpholine derivatives induce substitution at the chloroacetyl group .

- Polar Solvents : Acetonitrile or dichloromethane facilitate reactions at 60–80°C .

Example Reaction

Reaction with piperidine yields N-(4-bromophenyl)-2-piperidin-1-yl-acetamide :Yield : 85–90% .

Aromatic Substitution

The bromine atom at the para position undergoes Ullmann-type coupling or Suzuki-Miyaura cross-coupling in the presence of palladium catalysts .

Hydrolysis Reactions

The amide bond and chloroacetyl group are susceptible to hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

- Conditions : Concentrated HCl, reflux (110°C, 4–6 hours).

- Product : 4-Bromo-2-chloroaniline and chloroacetic acid .

Basic Hydrolysis

- Conditions : NaOH (10% aqueous), ethanol, 80°C.

- Product : Sodium salt of chloroacetic acid and free amine .

Oxidation

- Reagents : KMnO₄ or CrO₃ in acidic media oxidize the methylene group adjacent to the carbonyl.

- Product : Ketone derivatives (e.g., N-(4-bromo-2-chlorophenyl)-2-oxoacetamide) .

Reduction

- Reagents : LiAlH₄ reduces the amide to a secondary amine.

- Product : N-(4-bromo-2-chlorophenyl)-2-aminoethane .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures:

- With Thiourea : Forms thiazole derivatives via intramolecular cyclization .

- With Hydrazine : Produces pyrazole rings .

Table 1: Substitution Reactions with Amines

| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline | Acetonitrile | 60 | 3 | 88 |

| Piperidine | DCM | 25 | 1 | 90 |

| 4-Nitroaniline | THF | 70 | 4 | 78 |

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Acidic | HCl (conc.) | 110 | 4-Bromo-2-chloroaniline | 92 |

| Basic | NaOH (10%) | 80 | Chloroacetic acid sodium salt | 85 |

Key Research Findings

- Antimicrobial Derivatives : Substitution with heterocyclic amines enhances activity against Staphylococcus aureus (MIC: 4 µg/mL) .

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces biaryl motifs, useful in drug discovery .

- Stability : The compound remains stable under inert atmospheres but degrades in UV light, forming dehalogenated byproducts .

Mechanistic Insights

- Nucleophilic Substitution : Proceeds via an SN² mechanism at the chloroacetyl group, with tertiary amines (e.g., triethylamine) accelerating the reaction .

- Aromatic Reactivity : Bromine’s electron-withdrawing effect directs electrophilic substitution to the ortho/para positions relative to the acetamide group .

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA)

- Structure : Replaces the 2-chloro substituent with a methyl group.

- Properties : Exhibits fungicidal activity in coatings due to enhanced stability from the methyl group. Synthesized via chloroacetylation and bromination with a 57.3% yield .

N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

- Structure : Substitutes 2-chloro with fluorine.

N-(2,4,5-Trichlorophenyl)-2-chloroacetamide

- Structure : Adds two additional chlorines at positions 4 and 3.

- Crystal Structure: Monoclinic (space group P21/n) with distinct N–H···O hydrogen bonds. Increased chlorine content enhances molecular packing density, raising melting points compared to the target compound .

Variations in the Acetamide Side Chain

N-(4-Bromo-2-chlorophenyl)acetamide

- Structure : Lacks the 2-chloro substituent on the acetamide.

- Impact : Reduced halogenation decreases molecular polarity, lowering solubility in polar solvents. This derivative shows weaker bioactivity due to diminished electrophilic character .

N-(4-Acetylphenyl)-2-chloroacetamide

- Structure : Features an acetyl group on the phenyl ring.

- The acetyl group facilitates condensation reactions, enhancing synthetic versatility .

Complex Derivatives with Heterocyclic Moieties

N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

- Structure : Integrates a thiazole ring.

- Bioactivity : Demonstrates antiproliferative activity against MCF7 breast cancer cells (IC₅₀: 12–18 µM) and antimicrobial effects. The thiazole ring introduces π-π stacking interactions, improving target binding .

Quinazolinone-PARP-1 Inhibitors

- Structure: Combines quinazolinone and chloroacetamide groups.

- Activity: Inhibits PARP-1 enzymes (IC₅₀: <1 µM), showing promise in cancer therapy. The quinazolinone core enhances DNA interaction, a mechanism absent in simpler chloroacetamides .

Physicochemical and Structural Comparisons

Crystal Packing and Hydrogen Bonding

- Target Compound : Likely forms intramolecular N–H···O bonds and C–H···π interactions (similar to N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide), creating stable dimers .

- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide: Exhibits monoclinic packing with S(6) hydrogen-bonding motifs, leading to higher thermal stability than less halogenated analogs .

Solubility and Melting Points

- Halogen Influence : Bromine and chlorine increase molecular weight and hydrophobicity, reducing aqueous solubility. For example, BMPCA (methyl substituent) has higher solubility in organic solvents than the target compound .

- Melting Points :

- Target Compound: ~150–160°C (estimated).

- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide: 180–190°C due to dense crystal packing .

Biological Activity

N-(4-bromo-2-chlorophenyl)-2-chloroacetamide is an organic compound recognized for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: C15H10BrCl2N

Molecular Weight: 387.1 g/mol

Chemical Structure: The compound features a benzophenone core with bromo and chloro substituents, which contribute to its unique chemical behavior and biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: Effective against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties: Shows potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: May modulate inflammatory responses in biological systems.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with halogenated substituents, such as bromine and chlorine, exhibited enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy Against Different Bacteria

| Compound | Gram-positive Activity | Gram-negative Activity | Fungal Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-(4-chlorophenyl)-2-chloroacetamide | Moderate | Low | Low |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Moderate |

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The compound's structure allows it to bind effectively to enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes in pathogens or cancer cells, leading to reduced viability or proliferation .

Case Studies on Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. For instance, a study involving thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against human breast adenocarcinoma (MCF7) cells. The anticancer activity was assessed using the Sulforhodamine B (SRB) assay, revealing promising results for further development .

Table 2: Anticancer Efficacy Against MCF7 Cells

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Thiazole derivative (d6) | 8.0 |

| Thiazole derivative (d7) | 10.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its substituents. The presence of halogens enhances lipophilicity, allowing better membrane penetration and increased bioactivity. Variations in the position and type of substituents can lead to different levels of antimicrobial and anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.